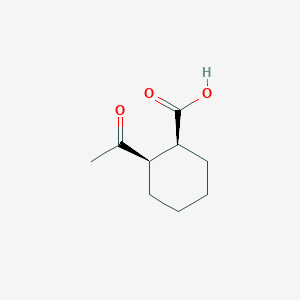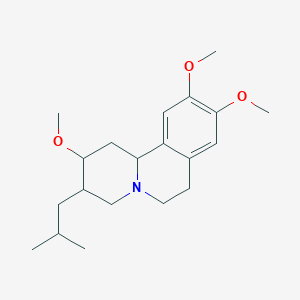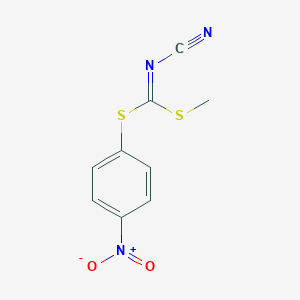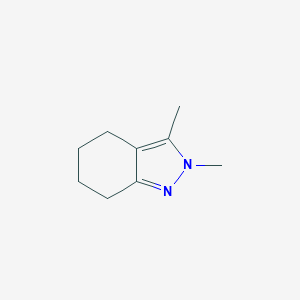
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid, also known as ACAC, is a chiral cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. ACAC is synthesized through a multistep process, and its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies.
科学研究应用
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has a wide range of potential applications in scientific research. One of the primary uses of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is as a chiral building block for the synthesis of complex molecules. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid can be used to synthesize various cyclic amino acids and peptides, which can be used in drug discovery and development. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the production of chiral compounds.
作用机制
The mechanism of action of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid can also form stable complexes with metal ions, which can be used in catalytic reactions. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have neuroprotective effects, which may be due to its ability to modulate glutamatergic neurotransmission.
实验室实验的优点和局限性
One of the primary advantages of using (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid in lab experiments is its chiral nature. (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is a chiral compound, which means that it can exist in two enantiomeric forms. This makes it an attractive candidate for use in studies that require chiral compounds. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is relatively easy to synthesize, which makes it readily available for scientific research. One of the limitations of using (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. Additionally, (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid has been shown to have some toxicity in vitro, which may limit its use in certain studies.
未来方向
There are several future directions for research on (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid. One area of research is the development of new synthetic methods for the production of chiral compounds using (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid as a chiral auxiliary. Another area of research is the investigation of the anti-inflammatory and neuroprotective properties of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid. Additionally, further studies are needed to fully understand the mechanism of action of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid and its potential applications in drug discovery and development.
合成方法
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid is synthesized through a multistep process that involves the reaction of cyclohexanone with benzaldehyde, followed by amination and acetylation. The reaction is catalyzed by a chiral catalyst, which results in the formation of a single enantiomer of (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid. The synthesis method is relatively simple and can be carried out on a large scale, making (1S,2R)-2-Acetylcyclohexane-1-carboxylic acid readily available for scientific research.
属性
CAS 编号 |
158430-34-3 |
|---|---|
产品名称 |
(1S,2R)-2-Acetylcyclohexane-1-carboxylic acid |
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
(1S,2R)-2-acetylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12)/t7-,8-/m0/s1 |
InChI 键 |
TUKYIYSUAUIYSI-YUMQZZPRSA-N |
手性 SMILES |
CC(=O)[C@@H]1CCCC[C@@H]1C(=O)O |
SMILES |
CC(=O)C1CCCCC1C(=O)O |
规范 SMILES |
CC(=O)C1CCCCC1C(=O)O |
同义词 |
Cyclohexanecarboxylic acid, 2-acetyl-, (1R,2S)-rel- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)

![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)

![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)


![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)



![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)